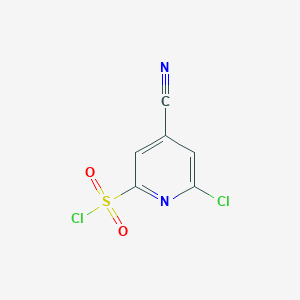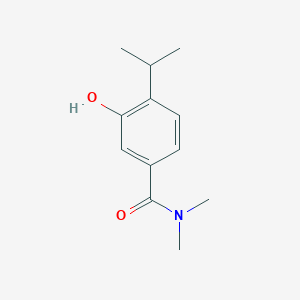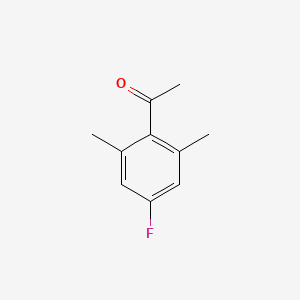
2',6'-Dimethyl-4'-fluoroacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,6’-Dimethyl-4’-fluoroacetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of a fluorine atom at the para position and two methyl groups at the ortho positions relative to the carbonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dimethyl-4’-fluoroacetophenone typically involves the Friedel-Crafts acylation of 2,6-dimethylfluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and solvent systems can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 2’,6’-Dimethyl-4’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of 2’,6’-dimethyl-4’-fluorobenzoic acid.
Reduction: Formation of 2’,6’-dimethyl-4’-fluorobenzyl alcohol.
Substitution: Formation of various halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2’,6’-Dimethyl-4’-fluoroacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2’,6’-Dimethyl-4’-fluoroacetophenone involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carbonyl group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
類似化合物との比較
4’-Fluoroacetophenone: Lacks the methyl groups, resulting in different chemical and physical properties.
2’,6’-Dimethylacetophenone: Lacks the fluorine atom, affecting its reactivity and biological activity.
2’,6’-Dichloro-4’-fluoroacetophenone: Contains chlorine atoms instead of methyl groups, leading to different substitution patterns and reactivity.
Uniqueness: 2’,6’-Dimethyl-4’-fluoroacetophenone is unique due to the combined presence of the fluorine atom and methyl groups, which confer distinct chemical properties and potential applications. The fluorine atom enhances the compound’s stability and reactivity, while the methyl groups influence its steric and electronic characteristics.
特性
分子式 |
C10H11FO |
|---|---|
分子量 |
166.19 g/mol |
IUPAC名 |
1-(4-fluoro-2,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11FO/c1-6-4-9(11)5-7(2)10(6)8(3)12/h4-5H,1-3H3 |
InChIキー |
SDZNOAUBYOWMOU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(=O)C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B14854811.png)

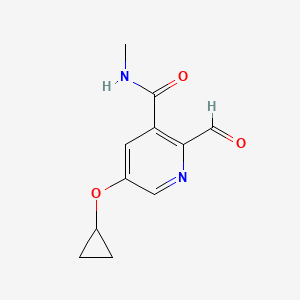

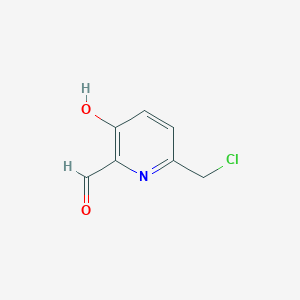
![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
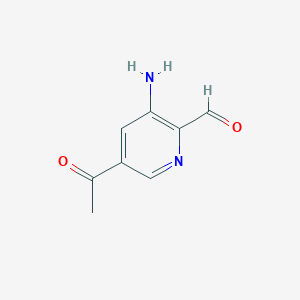
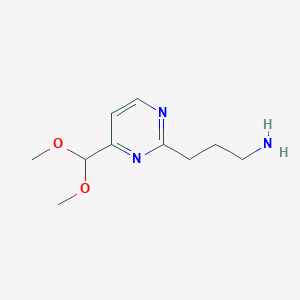
![Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate](/img/structure/B14854860.png)
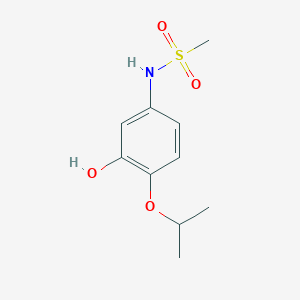
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)
![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)
